2-(3-Methoxyphenyl)ethylisocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-isocyanoethyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-9-4-3-5-10(8-9)12-2/h3-5,8H,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGHRDVQBMGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374873 | |
| Record name | 2-(3-Methoxyphenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602269-00-1 | |
| Record name | 2-(3-Methoxyphenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Methoxyphenyl Ethylisocyanide and Analogues
Overview of Established Routes for Arylalkyl Isocyanide Synthesis
The preparation of arylalkyl isocyanides can be broadly categorized into two primary strategies. The most common and widely utilized method is the dehydration of N-substituted formamides. nih.govrsc.org This two-step process typically involves the initial formylation of a primary amine followed by the elimination of water using a dehydrating agent. researchgate.net A variety of reagents have been developed for this purpose, including phosphorus oxychloride (POCl3), tosyl chloride (TsCl), phosgene derivatives (diphosgene, triphosgene), and phosphine-based systems. nih.govrsc.org
A second significant route involves the direct conversion of primary amines. The classical Hofmann carbylamine reaction, which uses chloroform and a strong base, is a well-known example, though its application can be limited. scienceinfo.comrkmvccrahara.org More contemporary approaches have focused on the use of carbene intermediates, such as difluorocarbene, which offers a safer and more efficient alternative for synthesizing isocyanides from primary amines. bohrium.comacs.org These methods provide direct access to the isocyanide functionality without the need for a pre-formed formamide precursor.
Dehydration-Based Syntheses from Formamides and Derivatives
The dehydration of N-arylalkylformamides stands as the most prevalent and reliable method for synthesizing isocyanides like 2-(3-Methoxyphenyl)ethylisocyanide. d-nb.info This approach is favored for its versatility and generally high yields. The core of this method is the selection of an appropriate dehydrating agent to facilitate the removal of a water molecule from the formamide group.
Phosphoryl Chloride (POCl3) and Related Reagents in Isocyanide Formation
Phosphoryl chloride (POCl3) is one of the most effective and commonly used reagents for the dehydration of formamides. rsc.org The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine or pyridine, which neutralizes the acidic byproducts. nih.govresearchgate.net This method is highly efficient, often providing excellent yields of the desired isocyanide in a short time frame. nih.gov
Recent studies have focused on optimizing this process to be more sustainable. For instance, a highly efficient protocol describes the dehydration of various N-substituted formamides with POCl3 using triethylamine as both the base and the solvent at 0 °C. This solvent-free approach can produce isocyanides in high to excellent yields in under five minutes, significantly reducing reaction waste. nih.govresearchgate.netnih.gov The reaction is generally performed at low temperatures to control its exothermic nature. nih.govrsc.org The primary advantage of using POCl3 is its high reactivity and the water-solubility of its phosphate byproducts, which simplifies the purification process through simple extraction. rsc.org
Table 1: Synthesis of Isocyanides via POCl₃-Mediated Formamide Dehydration
| Entry | Formamide Substrate | Base | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | N-(3-bromophenyl)formamide | Triethylamine | 0 °C, 5 min | >95% |
| 2 | N-benzylformamide | Triethylamine | 0 °C, 5 min | 98% |
| 3 | N-(4-methoxyphenyl)formamide | Triethylamine | 0 °C, 5 min | 96% |
Data compiled from studies on sustainable isocyanide synthesis. nih.govmdpi.com
Tosyl Chloride and Phosphine-Mediated Dehydration Strategies
As alternatives to the highly reactive POCl3, other dehydrating systems have been developed. Tosyl chloride (p-TsCl), in combination with a base like pyridine or quinoline, is an effective reagent, particularly for aliphatic formamides. rsc.orgrsc.org This method is often considered a "greener" alternative due to the lower toxicity of TsCl compared to POCl3 and phosgene derivatives. rsc.orgrsc.org The reaction is less exothermic, allowing for safer handling. rsc.org However, its effectiveness can be lower for electron-deficient aromatic formamides. uniupo.it
Another important strategy involves the use of phosphine-based reagents. The combination of triphenylphosphine (PPh3) and iodine (I2) in the presence of a tertiary amine provides a mild and efficient method for dehydrating both N-aryl and N-alkyl formamides. d-nb.infoorganic-chemistry.org This system operates under ambient conditions and tolerates a wide range of functional groups. The reaction proceeds quickly, typically within an hour, and uses readily available, low-cost reagents. organic-chemistry.orgorganic-chemistry.org
Table 2: Comparison of Dehydration Reagents for Isocyanide Synthesis
| Reagent System | Typical Base | Advantages | Disadvantages |
|---|---|---|---|
| POCl₃ | Triethylamine, Pyridine | High reactivity, high yields, water-soluble byproducts | Moisture sensitive, exothermic, hazardous reagent |
| p-TsCl | Pyridine, Triethylamine | Lower toxicity, less exothermic, inexpensive | Can be less effective for aromatic formamides, organic waste |
This table is a synthesis of information from multiple sources. rsc.orgorganic-chemistry.orgnih.gov
Mechanistic Pathways of Formamide Dehydration
The generally accepted mechanism for the dehydration of formamides involves two key steps, both of which are base-mediated. rsc.orgrsc.org
Formation of an Adduct: The reaction initiates with the nucleophilic attack of the formamide's oxygen atom on the electrophilic dehydrating agent (e.g., the phosphorus atom in POCl3 or the sulfur atom in TsCl). This forms a reactive intermediate adduct. uniupo.it
Elimination: A base then abstracts the formyl proton. This is followed by a second deprotonation at the nitrogen atom, which facilitates the elimination of the leaving group (e.g., a phosphate or tosylate species) to yield the final isocyanide product. uniupo.it
For the reaction with POCl3, the formamide oxygen attacks the phosphorus atom, displacing a chloride ion. The resulting intermediate is then deprotonated by a base, leading to the elimination of dichlorophosphoric acid and formation of the isocyanide. nih.gov In the case of TsCl, the mechanism is analogous, proceeding through a tosylated intermediate that eliminates p-toluenesulfonic acid upon treatment with a base. researchgate.net At least two equivalents of base are typically required to drive the reaction to completion by neutralizing the acidic byproducts formed. rsc.org
Conversion from Amines via Carbene Intermediates
Direct conversion of primary amines offers a more atom-economical route to isocyanides by avoiding the formylation step. Modern methods have focused on using carbene intermediates as a C1 synthon to build the isocyano group.
Difluorocarbene-Mediated Approaches to this compound
A novel and convenient method for synthesizing isocyanides involves the reaction of primary amines with difluorocarbene (:CF2). acs.org The difluorocarbene is generated in situ from the decarboxylation of a precursor like sodium chlorodifluoroacetate. organic-chemistry.orgdocumentsdelivered.com This approach is notable for its safety, avoiding the use of toxic reagents such as metal cyanides or chloroform. organic-chemistry.org
The reaction is efficient for a wide variety of primary amines, including aryl, benzyl, and alkyl amines, making it suitable for the synthesis of this compound from its corresponding primary amine, 2-(3-methoxyphenyl)ethanamine. bohrium.comdocumentsdelivered.com Optimal conditions typically involve using a base like potassium carbonate in a polar solvent such as DMF at elevated temperatures (e.g., 100 °C). organic-chemistry.org
The proposed mechanism involves the nucleophilic addition of the primary amine to the difluorocarbene. This is followed by a series of base-promoted elimination steps, formally extruding two molecules of hydrogen fluoride, to yield the isocyanide product. acs.orgorganic-chemistry.org This method's broad substrate scope and applicability to late-stage functionalization highlight its utility in modern organic synthesis. bohrium.com
Table 3: Synthesis of Isocyanides from Primary Amines using Difluorocarbene
| Entry | Primary Amine | Base/Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | K₂CO₃ / DMF | 100 °C, 12 h | 70% |
| 2 | Benzylamine | K₂CO₃ / DMF | 100 °C, 12 h | 68% |
| 3 | Cyclohexylamine | K₂CO₃ / DMF | 100 °C, 12 h | 55% |
Data adapted from the work of Si, Y.-X., et al. (2020). organic-chemistry.org
Hofmann Carbylamine Reaction and Modern Variants
The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a classical method for the synthesis of isocyanides from primary amines. nih.gov The reaction typically involves treating a primary amine with chloroform and a strong base, such as potassium hydroxide. nih.govorganic-chemistry.org The key reactive intermediate in this transformation is dichlorocarbene (:CCl₂), which is generated in situ by the alpha-elimination of hydrogen chloride from chloroform upon treatment with a base. nih.govacs.org The nucleophilic primary amine then attacks the electrophilic dichlorocarbene, and subsequent elimination of two molecules of hydrogen chloride yields the isocyanide. nih.govacs.org
For the synthesis of this compound, the starting material would be 2-(3-methoxyphenyl)ethylamine. The reaction would proceed as follows:
Reaction Scheme for Hofmann Carbylamine Reaction

Modern variations of the Hofmann carbylamine reaction have been developed to improve safety, efficiency, and substrate scope. One significant advancement is the use of phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform and the amine occurs. This method often leads to higher yields and milder reaction conditions. For instance, the synthesis of tert-butyl isocyanide from tert-butylamine has been successfully demonstrated using phase-transfer catalysis.
Another modern variant involves the use of difluorocarbene (:CF₂) as a C1 synthon. rsc.orgbeilstein-journals.org Difluorocarbene can be generated in situ from reagents like sodium chlorodifluoroacetate. This method avoids the use of chloroform, which is a regulated substance, and has been shown to be effective for a wide range of primary amines, including aryl, heteroaryl, benzyl, and alkyl amines. rsc.orgbeilstein-journals.org The reaction conditions are generally mild, and the protocol has been applied to the late-stage functionalization of biologically active molecules. rsc.org
A microwave-assisted adaptation of the Hofmann methodology has also been reported, significantly reducing reaction times from hours to minutes and often providing high yields of the isocyanide product without the need for extensive purification. google.com
Interactive Data Table: Comparison of Hofmann Carbylamine Reaction Variants
| Method | Carbene Source | Typical Base | Catalyst | Key Advantages |
| Classical | Chloroform | KOH, NaOH | None | Well-established |
| Phase-Transfer | Chloroform | NaOH | Quaternary Ammonium Salt | Higher yields, milder conditions |
| Difluorocarbene | Sodium Chlorodifluoroacetate | K₂CO₃ | None | Avoids chloroform, good functional group tolerance |
| Microwave-Assisted | Chloroform | NaOH | Phase-Transfer Catalyst | Rapid reaction times, high yields |
Alternative and Emerging Synthetic Pathways
Beyond the classical Hofmann reaction, several alternative and emerging synthetic pathways offer valuable routes to isocyanides.
The generation of isocyanides from azides is a less common but viable synthetic route. One of the primary methods involves the Curtius rearrangement of acyl azides. organic-chemistry.org In this reaction, a carboxylic acid is converted to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to form an isocyanate. organic-chemistry.orgnih.gov While the primary product is an isocyanate, this reaction highlights the reactivity of azide precursors in forming C-N multiple bonds.
More direct conversions of azides to isocyanides are less frequently reported. However, intramolecular reactions of molecules containing both an azide and an isocyanide functionality have been studied, leading to complex heterocyclic systems. nih.gov For instance, the intramolecular cyclization of α-azido-ω-isocyanides can be triggered by catalytic amounts of sodium azide. nih.gov While not a direct conversion of an external azide to an isocyanide, this demonstrates the potential for azide chemistry in this field. The reaction of azides with dichlorocarbene has been reported to yield isocyanide dichlorides, which are precursors to isocyanides.
The use of transition metal catalysts, particularly silver salts, has become a prominent strategy in isocyanide chemistry. researchgate.net Silver catalysts are effective in promoting a variety of transformations involving isocyanides, such as cycloadditions, insertion reactions, and annulations. researchgate.netacs.orgorganic-chemistry.org For example, silver nitrate has been shown to catalyze the insertion of an isocyano group into the N-H bond of primary amines, followed by in situ lactamization to form imidazolones. organic-chemistry.org
Silver-assisted [3+2] annulation of nitrones with isocyanides provides access to 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones in good to excellent yields. acs.org In these reactions, it is proposed that the isocyanide coordinates to the silver center, which activates it towards nucleophilic attack. acs.org A variety of silver salts, including silver oxide (Ag₂O), silver acetate (AgOAc), and silver triflate (AgOTf), have been employed as catalysts in these transformations. researchgate.netsemanticscholar.org
While these examples primarily describe reactions of isocyanides, the principles can be applied to develop catalytic syntheses of isocyanides. For instance, the reaction of benzyl halides with silver cyanide is a historical method for isocyanide synthesis. organic-chemistry.org Modern approaches could involve silver-catalyzed reactions of suitable precursors to generate the isocyanide functionality.
Interactive Data Table: Examples of Silver-Catalyzed Reactions Involving Isocyanides
| Reaction Type | Silver Catalyst | Substrates | Products | Reference |
| Insertion/Lactamization | AgNO₃ | Primary amines, methyl α,α-disubstituted α-isocyanoacetates | 3,5,5-Trisubstituted imidazolones | organic-chemistry.org |
| [3+2] Annulation | Ag₂O | Nitrones, isocyanides | 2,3,4-Trisubstituted 1,2,4-oxadiazolidin-5-ones | acs.org |
| Decarboxylative Acylation | AgOTf | α-Oxocarboxylic acids, isocyanides | α-Ketoamides | semanticscholar.org |
Continuous Flow Chemistry and Scalable Synthesis Considerations for this compound
Continuous flow chemistry has emerged as a powerful technology for the synthesis of isocyanides, addressing many of the challenges associated with their preparation in traditional batch processes, such as their often foul odor and potential toxicity. rsc.orgresearchgate.net Flow chemistry offers enhanced safety through the use of small reactor volumes, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for in-line purification and subsequent reactions. rsc.org
The synthesis of isocyanides via the dehydration of formamides using phosphorus oxychloride (POCl₃) and a base like triethylamine has been successfully adapted to a continuous flow process. rsc.orgrsc.org In a typical setup, streams of the formamide/base and the dehydrating agent are mixed in a T-junction and then passed through a heated reactor coil. rsc.org The short residence times and efficient mixing in microreactors can lead to rapid and high-yielding conversions. rsc.org This methodology has been shown to be scalable, with successful syntheses performed on scales ranging from milligrams to hundreds of grams. rsc.org
For the synthesis of this compound, a continuous flow process would involve the initial preparation of N-(2-(3-methoxyphenyl)ethyl)formamide, which would then be subjected to flow dehydration. The ability to perform subsequent reactions in-line, such as multicomponent reactions, further enhances the utility of this approach for generating molecular diversity. researchgate.net The use of flow chemistry can also minimize the exposure of researchers to the volatile and odorous isocyanide products. rsc.org
Stereoselective and Enantioselective Synthesis Approaches for Chiral Isocyanide Analogues
The development of stereoselective and enantioselective methods for the synthesis of chiral isocyanide analogues is of significant interest, as these compounds are valuable building blocks in asymmetric synthesis and medicinal chemistry. Catalytic asymmetric transformations of isocyanides have emerged as a powerful strategy for constructing molecules with various forms of chirality, including central, axial, and planar chirality. nih.govbeilstein-journals.orgbeilstein-journals.org
Several catalytic systems have been developed for the enantioselective synthesis of chiral heterocycles from isocyanides. For example, silver-catalyzed desymmetric [3+2] cycloaddition reactions between prochiral N-aryl maleimides and α-substituted α-acidic isocyanides can produce highly functionalized bicyclic 1-pyrrolines with high diastereoselectivity and enantioselectivity. beilstein-journals.org Palladium-catalyzed enantioselective reactions of ferrocene-derived vinyl isocyanides with aryl iodides have been used to synthesize planar chiral pyridoferrocenes. beilstein-journals.orgbeilstein-journals.org
Organocatalysis has also been employed for the asymmetric synthesis of chiral molecules using isocyanides. For example, chiral phosphoric acid (CPA) catalysts have been used in enantioselective Groebke–Blackburn–Bienaymé reactions to produce axially chiral imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org
These methodologies provide a foundation for the development of stereoselective syntheses of chiral analogues of this compound. By introducing a stereocenter into the ethylamine backbone or by designing reactions that generate chirality at a new center, a wide range of enantiomerically enriched isocyanide building blocks can be accessed.
Chemical Reactivity and Transformative Potentials of 2 3 Methoxyphenyl Ethylisocyanide
Fundamental Reactivity of the Isocyanide Functional Group (–N≡C)
The isocyanide functional group is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, a feature that dictates its chemical behavior. vedantu.com This electronic distribution gives rise to its dual reactivity, allowing it to act as both a nucleophile and an electrophile.
Ambident Nature: Nucleophilic and Electrophilic Characteristics
The isocyanide group is considered an ambident nucleophile, meaning it can react at two different sites. drishtiias.comyoutube.com The terminal carbon atom, with its lone pair of electrons and negative formal charge, is the primary site of nucleophilic attack. nih.gov This nucleophilicity is evident in its reactions with various electrophiles.
Conversely, the nitrogen atom, bearing a formal positive charge, can act as an electrophilic center, particularly after the initial nucleophilic addition to the carbon. This dual reactivity is a cornerstone of isocyanide chemistry, enabling its participation in a wide array of chemical transformations. nih.gov The electronic structure of isocyanides can be represented by two resonance structures: one with a triple bond between carbon and nitrogen and another with a double bond, highlighting the carbene-like character of the carbon atom. nih.gov
Carbene-like Reactivity in Select Transformations
The isocyanide carbon can exhibit reactivity analogous to that of a carbene, a highly reactive species with a divalent carbon atom. This carbene-like character is particularly evident in cycloaddition reactions and insertion reactions. wikipedia.org For instance, isocyanides can undergo [4+1] cycloadditions with various conjugated systems, leading to the formation of five-membered heterocyclic rings. rsc.orgrsc.orgsemanticscholar.org This reactivity underscores the versatility of the isocyanide group as a one-carbon building block in organic synthesis.
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry. Isocyanides, including 2-(3-Methoxyphenyl)ethylisocyanide, are prominent participants in some of the most powerful MCRs. nih.gov
Ugi-Type Reactions and Product Diversification
The Ugi four-component reaction (U-4CR) is arguably the most well-known and widely utilized isocyanide-based MCR. nih.govwikipedia.org It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. wikipedia.orgorganic-chemistry.org The reaction is prized for its high atom economy, operational simplicity, and the vast chemical space that can be explored by varying the four starting materials. wikipedia.org
The mechanism of the Ugi reaction is thought to proceed through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently attacks the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. wikipedia.org
The versatility of the Ugi reaction allows for significant product diversification. By employing different combinations of the four components, a vast library of structurally diverse molecules can be synthesized. rsc.org Furthermore, variations of the Ugi reaction, where one of the components is replaced by a suitable alternative, have expanded its scope even further. For instance, using ammonia (B1221849) or a primary amine, a carbonyl compound, and an isocyanide in the absence of a carboxylic acid can lead to different product classes. researchgate.net
Table 1: Examples of Ugi-Type Reaction Components and Products
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product Class |
| Benzaldehyde | Aniline | Acetic Acid | This compound | α-Acylamino Amide |
| Cyclohexanone | Benzylamine | Benzoic Acid | This compound | α-Acylamino Amide |
| Formaldehyde | N-Alkylhydrazine | (excess) | Cyclohexyl Isocyanide | Varied Hydrazinopeptide-like Structures. nih.gov |
| Arylglyoxals | Anilines | Trichloroacetic Acid | Cyclohexyl Isocyanide | Aryloxazolones. rsc.org |
This table provides illustrative examples of components that can be used in Ugi-type reactions. The use of this compound would lead to the corresponding α-acylamino amides with the 2-(3-methoxyphenyl)ethyl group attached to the amide nitrogen derived from the isocyanide.
Passerini-Type Reactions and Stereochemical Control
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, predating the Ugi reaction. nih.govwikipedia.orgnih.gov It involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to afford α-acyloxy amides. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. nih.govorganic-chemistry.orgrsc.org
A key area of research in Passerini reactions is the development of stereochemical control. The formation of a new stereocenter at the α-carbon of the original carbonyl compound presents an opportunity for asymmetric synthesis. Significant progress has been made in achieving enantioselective Passerini reactions through the use of chiral catalysts. For example, copper(II) complexes with chiral ligands have been shown to effectively catalyze the asymmetric addition of isocyanides to aldehydes, yielding α-acyloxy amides with high enantioselectivity. nih.govnih.govmdpi.com
The ability to control the stereochemistry of the Passerini reaction significantly enhances its utility in the synthesis of complex, biologically active molecules and natural products. rsc.org
Table 2: Key Features of the Passerini Reaction
| Feature | Description |
| Components | Aldehyde or Ketone, Carboxylic Acid, Isocyanide. wikipedia.org |
| Product | α-Acyloxy Amide. wikipedia.org |
| Mechanism | Generally considered a concerted, non-ionic pathway. nih.govorganic-chemistry.org |
| Solvents | Typically aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. wikipedia.orgnih.gov |
| Stereochemistry | Can be controlled using chiral catalysts to achieve enantioselectivity. nih.govnih.gov |
Groebke-Blackburn-Bienaymé (GBB) and Related Cycloaddition Reactions
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine (B139424) or 2-aminopyrimidine) to produce fused imidazo[1,2-a]heterocycles. nih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.net This reaction is of significant importance in medicinal chemistry as the resulting heterocyclic scaffolds are present in numerous biologically active compounds and marketed drugs. nih.gov
The GBB reaction is mechanistically related to the Ugi and Passerini reactions, involving the initial formation of an imine followed by the addition of the isocyanide. beilstein-journals.orgacs.org The resulting nitrilium ion intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic fused imidazole (B134444) product. acs.org The reaction can be catalyzed by both Brønsted and Lewis acids. nih.govbeilstein-journals.org
The scope of the GBB reaction is broad, tolerating a wide variety of aldehydes and isocyanides, including those with aromatic and aliphatic substituents. nih.gov This flexibility allows for the generation of diverse libraries of imidazo-fused heterocycles for drug discovery and other applications. nih.gov
Beyond the GBB reaction, isocyanides, including potentially this compound, participate in a range of other cycloaddition reactions. A notable example is the [4+1] cycloaddition, where the isocyanide acts as a one-carbon component reacting with a four-atom conjugated system (a heterodiene) to form a five-membered ring. rsc.orgrsc.orgsemanticscholar.org These reactions provide efficient routes to various functionalized heterocycles such as pyrroles, imidazoles, and oxazoles. rsc.org
Functional Group Interconversions and Derivatization Strategies
The chemical versatility of this compound stems from the presence of two key reactive sites: the isocyanide (or isocyano) group and the methoxy-substituted aromatic ring. These functionalities allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemical research. This section explores the principal functional group interconversions and derivatization strategies applicable to this compound.
The isocyanide group is known for its unique electronic structure and reactivity, participating in reactions such as hydrolysis, reduction, oxidation, and cycloadditions. scienceinfo.com
Hydrolysis to Formamides
Isocyanides are susceptible to acid-catalyzed hydrolysis, which converts the isocyano group into a formamide. In the presence of aqueous acid, this compound is expected to hydrolyze to yield N-(2-(3-methoxyphenyl)ethyl)formamide. This transformation provides a straightforward method to introduce an N-formyl group, a common motif in medicinal chemistry and a precursor for other amine derivatives. wikipedia.org
Reduction to Secondary Amines
The isocyanide group can be readily reduced to a secondary amine. Catalytic hydrogenation, often employing a platinum catalyst, or chemical reduction using reagents like lithium aluminum hydride (LiAlH4), can achieve this transformation. doubtnut.comquora.com The reduction of this compound would yield N-methyl-2-(3-methoxyphenyl)ethylamine, a secondary amine that can serve as a building block for more complex molecules. quora.com
Oxidation to Isocyanates
The oxidation of isocyanides provides a direct route to isocyanates, which are themselves highly reactive intermediates used in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. The oxidation of this compound to 2-(3-methoxyphenyl)ethyl isocyanate can be achieved using various oxidizing agents, including catalytic systems like nickel-oxygen complexes. rsc.org
Cycloaddition Reactions
Isocyanides are excellent partners in cycloaddition reactions, offering a pathway to various heterocyclic structures. They can participate in [4+1] and [3+2] cycloadditions. For instance, in a [4+1] cycloaddition with a suitable diene system like a tetrazine, the isocyanide contributes a single carbon atom to form a five-membered ring. scienceinfo.comrsc.org Similarly, [3+2] cycloadditions with 1,3-dipoles such as aryl diazonium salts can lead to the formation of substituted 1,2,4-triazoles. nih.gov These reactions highlight the potential of this compound as a precursor for the synthesis of complex heterocyclic scaffolds.
A summary of the functional group interconversions of the isocyanide group is presented in the table below.
| Reaction Type | Reagent(s) | Product |
| Hydrolysis | H₂O, H⁺ | N-(2-(3-methoxyphenyl)ethyl)formamide |
| Reduction | H₂, Pt or LiAlH₄ | N-methyl-2-(3-methoxyphenyl)ethylamine |
| Oxidation | O₂, Ni catalyst | 2-(3-methoxyphenyl)ethyl isocyanate |
| [4+1] Cycloaddition | Tetrazines | Functionalized five-membered heterocycles |
| [3+2] Cycloaddition | Aryl diazonium salts | Substituted 1,2,4-triazoles |
Derivatization via the Isocyanide Moiety
The isocyanide group's reactivity extends beyond simple functional group interconversions, allowing for various derivatization strategies. A notable example is the three-component reaction between an isocyanide, an aliphatic amine, and elemental sulfur to produce thioureas. organic-chemistry.org This atom-economical reaction proceeds under mild conditions and can be used to synthesize a diverse library of thiourea (B124793) derivatives from this compound for applications in areas such as organocatalysis and medicinal chemistry. organic-chemistry.org
Derivatization via the Methoxyphenyl Ring
The methoxy (B1213986) group on the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. masterorganicchemistry.com This allows for the introduction of various substituents onto the aromatic ring of this compound. The ethylisocyanide group, being electron-withdrawing, will influence the position of substitution. wikipedia.org Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group onto the aromatic ring.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl or acyl groups, respectively, onto the aromatic ring.
The specific isomeric products formed will depend on the interplay of the directing effects of the existing methoxy and ethylisocyanide substituents.
Derivatization of the Corresponding Amine
As previously mentioned, the reduction of this compound yields 2-(3-methoxyphenyl)ethylamine. This primary amine is a versatile intermediate that can be further derivatized through various reactions targeting the amino group. sigmaaldrich.comsigmaaldrich.com For instance, acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) can be employed to produce the corresponding amides. nih.govresearchgate.net These derivatization methods are commonly used to improve the chromatographic properties of amine-containing compounds for analytical purposes. nih.govresearchgate.net
A summary of the derivatization strategies for this compound is presented in the table below.
| Derivatization Target | Reaction Type | Reagent(s) | Product Class |
| Isocyanide Group | Three-Component Reaction | Aliphatic amine, Elemental Sulfur | Thioureas |
| Methoxyphenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Methoxyphenyl Ring | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromo-substituted derivatives |
| Corresponding Amine | Acylation | PFPA, HFBA, or TFAA | N-acylated amine derivatives |
Applications of 2 3 Methoxyphenyl Ethylisocyanide in Advanced Organic Synthesis, Catalysis, and Materials Science
Role as a Building Block in Complex Molecule Synthesis
Isocyanides are highly versatile C1 building blocks in organic synthesis, primarily due to the unique reactivity of the isocyano group, which can exhibit nucleophilic and electrophilic characteristics. nsf.gov This dual reactivity is harnessed in a variety of powerful multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular architectures from simple starting materials.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry and materials science, as these scaffolds are present in a vast array of bioactive natural products and functional materials. nih.gov Isocyanides are instrumental in the construction of these ring systems, often through MCRs like the Ugi and Passerini reactions, followed by intramolecular cyclization steps. nih.govfrontiersin.org
The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. wikipedia.org By carefully choosing bifunctional starting materials, the Ugi adduct can undergo subsequent cyclization to yield a diverse range of N-heterocycles. frontiersin.org For instance, if a reactant contains a group that can later react with a part of the Ugi product, a heterocyclic ring can be formed. This strategy, known as a post-Ugi transformation, is a powerful tool for generating molecular diversity. frontiersin.org
Similarly, the Passerini three-component reaction (P-3CR) , which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, produces α-acyloxy amides. wikipedia.org These products can also be designed to undergo further reactions to form heterocycles. For example, by incorporating a suitable functional group in one of the initial components, the Passerini product can be induced to cyclize, yielding structures like lactones and other heterocycles.
Isocyanides also participate in transition-metal-catalyzed reactions to form heterocycles. For example, the palladium-catalyzed reaction of isocyanides with alkynyl imines can lead to the formation of indole-isoindole derivatives. researchgate.net Furthermore, intramolecular α-addition reactions of ortho-functionalized aryl isocyanides are a known route to indole (B1671886) derivatives. thieme-connect.de
Table 1: Examples of Isocyanide-Based Reactions for Heterocycle Synthesis
| Reaction Type | Reactants | Key Intermediate/Product | Resulting Heterocycle Examples |
| Ugi-4CR / Post-cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Piperazines, Tetrazoles, Benzimidazoles, Dihydroisoquinolines |
| Passerini-3CR / Post-cyclization | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | β-Lactams, Butenolides, Isocoumarins |
| Metal-Catalyzed Cyclization | Isocyanide, Alkynyl imine | Metallo-intermediate | Indole-isoindoles |
| Intramolecular α-Addition | ortho-Functionalized aryl isocyanide | Lithiated isocyanide | Indoles |
Construction of Peptidomimetic Structures and Macrocycles
Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. Isocyanide-based multicomponent reactions are exceptionally well-suited for the synthesis of peptidomimetics due to their ability to rapidly generate peptide-like backbones. nih.gov The Ugi reaction, in particular, is a cornerstone in this field, as its product is an α-acylamino amide, a structure that closely resembles a dipeptide. beilstein-journals.org
The construction of peptidomimetic macrocycles , which are cyclic structures containing peptide-like elements, is an area of intense research, especially for targeting challenging protein-protein interactions. tcu.edutcu.edu Isocyanides play a crucial role in strategies for synthesizing these complex molecules. One common approach involves a multicomponent reaction to build a linear precursor containing reactive functional groups at its ends, which then undergo an intramolecular cyclization to form the macrocycle. For example, an Ugi reaction can be performed with starting materials that contain an azide (B81097) and an alkyne. The resulting linear peptidomimetic can then be cyclized using a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
The Passerini reaction can also be employed to generate linear precursors for macrocyclization. By designing the starting materials appropriately, the resulting α-acyloxy amide can be cyclized to form macrocyclic depsipeptides, which contain both ester and amide linkages.
Table 2: Strategies for Peptidomimetic Macrocycle Synthesis Using Isocyanides
| MCR Strategy | Key Linear Intermediate | Cyclization Reaction | Resulting Macrocycle Type |
| Ugi reaction with bifunctional inputs | α-Acylamino amide with terminal alkyne and azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-containing peptidomimetic macrocycle |
| Passerini reaction with bifunctional inputs | α-Acyloxy amide with reactive termini | Intramolecular esterification/amidation | Macrocyclic depsipeptide |
Development of Ligands for Homogeneous and Heterogeneous Catalysis
The isocyanide moiety is an excellent ligand for a wide range of transition metals. wikipedia.org Similar to carbon monoxide (CO), isocyanides can act as strong σ-donors and π-acceptors, but they are generally better Lewis bases than CO. wikipedia.org This property makes their complexes often more stable and allows for a rich coordination chemistry. The electronic and steric properties of the isocyanide ligand can be readily tuned by changing the R group of the R-N≡C moiety, which in turn influences the properties and catalytic activity of the resulting metal complex.
Design and Synthesis of Novel Metal-Isocyanide Complexes
A vast number of transition metal isocyanide complexes have been synthesized and characterized. scribd.com These complexes are typically prepared by reacting a metal salt or a metal carbonyl complex with the desired isocyanide. wikipedia.orgrsc.org The isocyanide can substitute other ligands, such as CO or halides, to form the new complex. For example, iron pentacarbonyl, Fe(CO)₅, reacts with isocyanides to form complexes like Fe(CNR)₅. wikipedia.org
The synthesis of isocyanide complexes is not limited to simple substitution reactions. For instance, metal cyanides can be N-alkylated to produce isocyanide complexes. wikipedia.org The structural diversity of these complexes is vast, ranging from mononuclear to polynuclear clusters, and with the isocyanide ligand adopting terminal or bridging coordination modes. wikipedia.org In terminal binding, the M-C-N angle is typically close to linear, while in bridging modes, this angle is bent. wikipedia.org
Application in Asymmetric Catalysis and Chiral Induction
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a critical technology in the pharmaceutical and fine chemical industries. While the development of chiral isocyanide ligands for asymmetric catalysis is less common than for other ligand classes like phosphines, there are notable examples of their successful application.
The chirality can be introduced in the isocyanide ligand itself. If a chiral isocyanide is used to form a metal complex, the resulting catalyst can induce enantioselectivity in a chemical transformation. The design of such ligands often involves incorporating a known chiral scaffold into the isocyanide structure.
Catalyst Scaffolds for Specific Organic Transformations (e.g., C-H Functionalization)
The development of catalysts for the direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it offers a more atom- and step-economical way to construct complex molecules. Isocyanides have emerged as valuable components in catalyst systems for C-H functionalization. researchgate.netresearchgate.net
Metal-catalyzed C-H activation can be coupled with isocyanide insertion to achieve novel transformations. In these reactions, a metal catalyst activates a C-H bond, and the resulting organometallic intermediate is then trapped by an isocyanide. This is often followed by further reaction steps to generate the final product. The synergy between C-H activation and isocyanide chemistry provides a powerful tool for the synthesis of complex molecules. researchgate.net
Palladium-catalyzed C-H activation, in particular, has seen significant advances with the use of bifunctional ligands that can accelerate the C-H cleavage step. nih.gov While not specifically focusing on isocyanides, this principle of ligand-accelerated catalysis highlights the importance of ligand design in achieving efficient C-H functionalization. Isocyanides, with their tunable electronic and steric properties, are promising candidates for the development of new ligands for such processes.
Precursor for Advanced Polymeric and Supramolecular Materials
The unique reactivity of the isocyanide functional group makes it a valuable building block for novel materials. For 2-(3-Methoxyphenyl)ethylisocyanide, the combination of the reactive isocyanide, the flexible ethyl linker, and the electronically significant methoxyphenyl group suggests its suitability for creating complex macromolecular architectures.
The polymerization of isocyanides is a well-established method for producing polymers with a rigid, helical backbone, known as polyisocyanides. researchgate.netrsc.org This process is often catalyzed by transition metal complexes, such as those containing nickel(II) or palladium(II). e3s-conferences.org These catalysts facilitate a living polymerization, which allows for precise control over the polymer's molecular weight and structure. digitellinc.com
The resulting polyisocyanide chain typically adopts a stable 4₁-helix conformation. The specific properties of the resulting helical polymer, such as its solubility and chiroptical characteristics, are dictated by the nature of the side chains originating from the monomer. In the case of poly(this compound), the methoxyphenyl group would be a key determinant of the polymer's properties. While achiral monomers like this compound typically produce a racemic mixture of left- and right-handed helices, the use of a chiral catalyst or additive can induce a preference for one helical sense, a phenomenon known as helix-sense-selective polymerization. researchgate.net
Table 1: General Characteristics of Isocyanide Polymerization for Helical Polymers
| Feature | Description |
| Monomer Type | Isocyanides (R-N≡C) |
| Common Catalysts | Nickel(II) and Palladium(II) complexes |
| Polymer Structure | Rigid, helical backbone (Polyisocyanide) |
| Typical Conformation | 4₁-helix |
| Controllability | Living polymerization allows control over molecular weight and dispersity. |
| Chirality | Achiral monomers yield racemic helices; chiral catalysts can induce a single helical sense. |
Polymers with extended π-conjugated systems are often fluorescent and possess interesting optoelectronic properties. Polyisocyanides, with their backbone of overlapping orbitals, can be considered quasi-conjugated systems. The incorporation of aromatic side chains, such as the methoxyphenyl group in this compound, can enhance these electronic properties.
The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can increase the electron density of the phenyl ring and influence the polymer's interaction with light. Polymers containing such groups may exhibit fluorescence, where they absorb light at one wavelength and emit it at a longer wavelength. The specific absorption and emission characteristics would depend on the helical structure of the polymer and the electronic interactions between the side chains. Although detailed studies on poly(this compound) are not available, related poly(3-alkylthiophene)s, which also feature conjugated backbones, have been extensively studied for their photovoltaic and light-emitting properties. nih.gov The properties of these materials are highly dependent on their molecular weight and the nature of their side chains. nih.gov
Table 2: Potential Optoelectronic Properties of Methoxyphenyl-Containing Polymers
| Property | Potential Influence of the 2-(3-Methoxyphenyl)ethyl Side Chain |
| Fluorescence | The methoxyphenyl group may impart fluorescent properties to the polymer. |
| Absorption/Emission | The electron-donating nature of the methoxy group can shift absorption and emission wavelengths. |
| Conjugation | The helical backbone in conjunction with aromatic side chains creates a unique electronic structure. |
| Applications | Potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. |
The controlled arrangement of polymer chains into well-defined nanostructures is a cornerstone of modern materials science. This process, known as self-assembly, is driven by non-covalent interactions between polymer chains or between the polymer and a solvent. mdpi.com The rigid, rod-like nature of helical polyisocyanides makes them excellent candidates for forming liquid crystalline phases and other ordered structures. aps.org
For a polymer derived from this compound, the interplay between the rigid helical backbone and the flexible, polar side chains would govern its self-assembly behavior. In selective solvents, amphiphilic block copolymers containing a polyisocyanide segment can self-assemble into a variety of morphologies, including micelles, vesicles, and cylindrical structures. digitellinc.com Techniques like Polymerization-Induced Self-Assembly (PISA) offer a direct route to these nanomaterials, where the polymerization and self-assembly occur concurrently. digitellinc.com The resulting nanomaterials could find applications in areas such as drug delivery, catalysis, and the creation of porous materials with controlled architectures. nih.gov
Absence of Specific Research Data for this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific, in-depth research articles focusing on the detailed spectroscopic and structural elucidation of the chemical compound this compound. The execution of multiple targeted searches did not yield the requisite experimental data—including advanced Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) analysis—necessary to construct a scientifically rigorous and detailed article as per the requested outline.
The available information is general in nature and does not provide the specific, nuanced data required for a thorough discussion of the compound's structural and spectroscopic properties. Crafting an article with detailed research findings, interactive data tables, and an authoritative tone is not feasible without access to primary research data from dedicated studies on this molecule. Such detailed characterization is often found within the experimental sections of specialized chemical synthesis papers, which may not be broadly indexed or publicly accessible.
Therefore, the generation of the requested article, with its specific subsections on advanced analytical techniques, cannot be completed at this time due to the absence of the foundational scientific data in the public domain.
Spectroscopic and Structural Elucidation Methodologies in Research on 2 3 Methoxyphenyl Ethylisocyanide
X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For isocyanide compounds, this technique is crucial for characterizing the solid-state structure of their metal complexes and derivatives. The insights gained from X-ray diffraction studies are fundamental to understanding the bonding, stereochemistry, and intermolecular interactions that govern the properties of these materials.
Furthermore, crystallographic data would reveal the conformation of the ethyl and 3-methoxyphenyl (B12655295) substituents, as well as any intermolecular interactions such as hydrogen bonding or π-stacking, which can influence the bulk properties of the material.
Table 1: Representative Crystallographic Data for a Hypothetical Metal-Isocyanide Complex
This table illustrates the type of data that would be obtained from an X-ray crystallographic study. The values presented are hypothetical and serve as an example.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| M-C Bond Length (Å) | 1.95 |
| C≡N Bond Length (Å) | 1.16 |
| M-C-N Angle (°) | 175.8 |
Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., in situ IR, STM-IETS)
To understand the reaction pathways and intermediates involved in chemical transformations of isocyanides, researchers employ advanced spectroscopic techniques. These methods allow for the observation of molecular changes as they occur, providing crucial mechanistic insights.
In situ Infrared (IR) Spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. By recording the IR spectrum of the reaction mixture at various intervals, changes in the characteristic vibrational frequencies of functional groups can be tracked. For a reaction involving 2-(3-Methoxyphenyl)ethylisocyanide, the strong stretching vibration of the isocyanide group (νC≡N), typically found in the range of 2100-2200 cm⁻¹, would be a key spectroscopic marker. A shift in this frequency upon coordination to a metal center, or its disappearance and the appearance of new bands, would indicate the formation of products or intermediates. This technique is invaluable for determining reaction kinetics and identifying transient species that may not be isolable.
Scanning Tunneling Microscopy-Inelastic Electron Tunneling Spectroscopy (STM-IETS) is a highly sensitive technique capable of probing the vibrational modes of single molecules adsorbed on a surface. While its application to a specific compound like this compound is not reported, it represents the frontier of mechanistic studies at the molecular level. In a hypothetical STM-IETS study, individual molecules of the isocyanide could be adsorbed onto a conductive substrate and their vibrational spectra recorded. This would provide detailed information about the molecule's orientation, its interaction with the surface, and any changes in its vibrational modes upon, for example, the approach of a reactant molecule. This technique offers the potential for an unprecedented level of detail in understanding surface-catalyzed reactions involving isocyanides.
Table 2: Representative Spectroscopic Data for Mechanistic Analysis
This table provides examples of spectroscopic data that would be relevant for mechanistic studies of an isocyanide. The values are for illustrative purposes.
| Technique | Observable | Interpretation |
| in situ IR | Shift in ν(C≡N) from 2140 cm⁻¹ to 2180 cm⁻¹ | Coordination of the isocyanide to a metal center. |
| in situ IR | Disappearance of ν(C≡N) and appearance of ν(C=N) at ~1650 cm⁻¹ | Insertion of the isocyanide into a metal-alkyl bond. |
| STM-IETS | Vibrational modes of a single adsorbed molecule | Determination of surface binding geometry and electronic effects. |
Theoretical and Computational Investigations of 2 3 Methoxyphenyl Ethylisocyanide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For 2-(3-Methoxyphenyl)ethylisocyanide, these calculations can predict its geometry, electronic structure, and reactivity descriptors, offering a molecular-level rationale for its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for exploring the conformational landscapes of flexible molecules like this compound. The conformational flexibility of this molecule is primarily dictated by the rotation around several single bonds: the C-C bond of the ethyl chain and the C-O bond of the methoxy (B1213986) group.
A systematic conformational search using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can identify various low-energy conformers. For a closely related compound, α-phenylethyl isocyanide, DFT calculations have been used to determine its structure in solution. tandfonline.com Similar studies on this compound would reveal how the interplay of steric and electronic effects involving the methoxyphenyl group and the isocyanide moiety governs the molecule's preferred three-dimensional structure. The results of such an analysis typically include the relative energies of different conformers and the energy barriers for their interconversion.
Table 1: Predicted Geometric Parameters for Aryl Isocyanides from DFT Calculations This table presents typical bond lengths and angles for aryl isocyanide fragments, derived from DFT calculations on analogous structures. These values serve as a reliable estimate for the local geometry in this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C(aryl)-C(ethyl) | ~ 1.51 Å |
| Bond Length | C-N (isocyanide) | ~ 1.40 Å |
| Bond Length | N≡C (isocyanide) | ~ 1.17 Å |
| Bond Angle | C-N≡C | ~ 178-180° |
| Bond Angle | C(aryl)-O-C(methyl) | ~ 118° |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. researchgate.net The isocyanide carbon atom exhibits both nucleophilic (HOMO-related) and electrophilic (LUMO-related) character, a feature that FMO analysis can quantify. nih.gov
Table 2: Representative FMO Energies for Aryl Isocyanides This interactive table provides examples of HOMO, LUMO, and HOMO-LUMO gap energies calculated for related aryl compounds. These values illustrate the typical energy ranges and how they influence reactivity.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylisocyanide | B3LYP/6-31G | -6.5 | -0.8 | 5.7 |
| 4-Methoxyphenylisocyanide | B3LYP/6-31G | -6.2 | -0.6 | 5.6 |
| 4-Nitrophenylisocyanide | B3LYP/6-31G* | -7.1 | -1.5 | 5.6 |
Computational Modeling of Reaction Mechanisms
Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, especially complex multi-component reactions (MCRs) where isocyanides are key reactants. researchgate.netnih.gov
For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying and characterizing the geometry and energy of transition states is crucial for understanding reaction kinetics and mechanisms. For MCRs involving this compound, such as the Ugi or Passerini reactions, DFT calculations can be employed to locate the various transition states. ufms.brfigshare.comworldscientific.com
In a typical Ugi four-component reaction, the mechanism involves the initial formation of an iminium ion from an amine and an aldehyde. The nucleophilic isocyanide then attacks the iminium ion, forming a nitrilium ion intermediate. This is followed by the attack of a carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product. researchgate.net Each of these steps proceeds through a distinct transition state. Computational studies can confirm the structure of these transition states, often revealing cyclic or highly organized geometries, and verify that they connect the correct reactants and products on the potential energy surface through frequency analysis (one imaginary frequency). researchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. nih.gov This profile provides a quantitative understanding of the reaction's thermodynamics (relative stability of products) and kinetics (activation energies). For MCRs, these profiles can explain the observed chemo- and stereoselectivity.
For instance, in a three-component Ugi reaction, DFT studies have shown that the stereoselectivity is often determined by the kinetic control of the isocyanide's nucleophilic attack on the iminium ion. ufms.brresearchgate.net The energy difference between the transition states leading to different stereoisomers can be calculated to predict the product ratio. A computational study on the Ugi reaction mechanism has detailed the energy changes at each of the eight proposed steps, identifying the rate-determining step. tandfonline.comfigshare.com
Table 3: Illustrative Relative Energy Profile for a Model Ugi Reaction Step This table shows a simplified energy profile for the key isocyanide addition step in a model Ugi reaction, based on DFT calculations. Energies are relative to the separated reactants (iminium ion + isocyanide).
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Iminium Ion + Isocyanide | 0.0 |
| TS1 | Transition state for C-C bond formation | +7.3 |
| Intermediate | Nitrilium Ion | -15.2 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution. pku.edu.cn MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into solvent effects and intermolecular interactions. dtu.dk
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry serves as an invaluable partner in the experimental characterization of new or complex molecules. wikipedia.org By employing quantum mechanical calculations, it is possible to predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data. For this compound, theoretical predictions of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are particularly crucial for its unambiguous identification.
Density Functional Theory (DFT) is a commonly used method to calculate these parameters. nih.gov For instance, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) can be used to optimize the molecular geometry and predict vibrational frequencies and NMR chemical shifts. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum of an isocyanide is characterized by a strong absorption band for the N≡C stretching vibration, typically found in the range of 2165–2110 cm⁻¹. wikipedia.org Computational models can predict the precise wavenumber for this characteristic peak in this compound, along with other vibrations corresponding to the methoxyphenyl group and the ethyl chain. A theoretical study on methyl isocyanide, for example, provides a reference for the expected vibrational modes of the isocyanide functional group. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The electronic environment of each atom in a molecule determines its NMR chemical shift. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound. The isocyanide carbon typically appears in a specific region of the ¹³C NMR spectrum, and its coupling with the adjacent ¹⁴N nucleus can sometimes be observed. wikipedia.org
A hypothetical table of predicted spectroscopic data for this compound, based on computational studies of similar compounds, is presented below. It is important to note that these are representative values and actual experimental results may vary.
| Parameter | Predicted Value | Corresponding Functional Group |
| IR Frequency (cm⁻¹) | ~2140 | Isocyanide (N≡C) stretch |
| ¹³C NMR Chemical Shift (ppm) | ~157 | Isocyanide Carbon |
| ¹³C NMR Chemical Shift (ppm) | ~55 | Methoxy Carbon (-OCH₃) |
| ¹H NMR Chemical Shift (ppm) | ~3.8 | Methoxy Protons (-OCH₃) |
| ¹H NMR Chemical Shift (ppm) | ~7.2, ~6.8 | Aromatic Protons |
| ¹H NMR Chemical Shift (ppm) | ~3.6, ~3.0 | Ethyl Protons (-CH₂CH₂-) |
These predicted parameters provide a valuable roadmap for chemists attempting to synthesize and characterize this compound, allowing for a more efficient and accurate analysis of experimental data.
Machine Learning and Artificial Intelligence in Catalyst Design and Reaction Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, particularly in the areas of catalyst design and the prediction of reaction outcomes. eurekalert.orgpsu.eduumich.edu These technologies can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the discovery of new catalysts and chemical transformations. umich.eduaiche.org
For reactions involving this compound, ML and AI can be employed in several ways:
Catalyst Design: Isocyanides are known to participate in a variety of catalytic reactions. Machine learning models can be trained on large datasets of known catalysts and their performance in similar reactions to predict which catalysts would be most effective for transformations involving this compound. psu.edunsf.gov These models can identify key features that determine catalytic activity and selectivity, guiding the rational design of new and improved catalysts. aiche.orgnsf.gov For instance, an AI workflow could be developed to screen a virtual library of potential catalysts, ranking them based on predicted efficiency and helping researchers prioritize experimental efforts. arxiv.org
Reaction Prediction: AI algorithms, particularly those based on deep learning, can predict the products of a chemical reaction given the reactants and conditions. jetir.orgengineering.org.cn For this compound, this could involve predicting its behavior in multicomponent reactions, cycloadditions, or polymerizations. wikipedia.org By learning from vast databases of known chemical reactions, these models can propose novel reaction pathways and identify unexpected products. nih.govosf.io
The table below illustrates the potential applications of ML and AI in the study of this compound.
| Application Area | Machine Learning / AI Approach | Potential Outcome for this compound |
| Catalyst Screening | Supervised learning models trained on catalyst performance data. aiche.org | Identification of optimal metal catalysts for specific reactions involving the isocyanide. |
| Reaction Outcome Prediction | Deep learning models (e.g., transformers) trained on reaction databases. jetir.org | Prediction of major and minor products in novel reactions of the isocyanide. |
| Discovery of New Reactions | Unsupervised learning to find patterns in reactivity data. nih.gov | Uncovering new synthetic possibilities for this compound. |
| Synthetic Route Optimization | AI-driven retrosynthesis planning tools. chemrxiv.org | Design of efficient and cost-effective methods to synthesize the compound. |
While the direct application of these advanced computational tools to this compound may not yet be extensively documented, the principles and methodologies are well-established within the broader field of chemistry. As computational power and algorithmic sophistication continue to grow, the theoretical and predictive investigation of this and other complex organic molecules will undoubtedly become more precise and insightful.
Future Directions and Emerging Research Avenues for 2 3 Methoxyphenyl Ethylisocyanide
The unique electronic and structural characteristics of the isocyanide functional group have positioned it as a versatile building block in organic synthesis. For the specific compound 2-(3-Methoxyphenyl)ethylisocyanide, which combines an aliphatic isocyanide with an aromatic moiety, future research is poised to unlock novel applications and synthetic strategies. The following sections outline key emerging areas where this compound could make significant contributions, from sustainable synthesis to the creation of advanced materials.
Conclusion
Summary of Key Research Findings and Contributions to Isocyanide Chemistry
A comprehensive review of the scientific literature indicates that dedicated research focusing specifically on 2-(3-Methoxyphenyl)ethylisocyanide is not extensively documented. Consequently, there are no specific, noteworthy research findings or direct contributions to isocyanide chemistry that can be attributed to this particular compound at present.
Broader Impact of this compound Research in Fundamental and Applied Organic Chemistry
Given the absence of specific research on this compound, its broader impact remains theoretical. However, by examining the well-established roles of isocyanides in organic chemistry, its potential impact can be inferred. Isocyanides are celebrated for their unique reactivity, serving as versatile C1 building blocks. rsc.org
The most significant impact of isocyanides lies in their central role in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. rsc.orgnih.govnih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their ability to generate large libraries of complex molecules from simple starting materials in a single step. nih.govnih.gov Research involving a functionalized isocyanide like this compound would likely focus on its application in such MCRs to create novel molecular scaffolds. The methoxyphenyl motif is a common feature in many biologically active compounds, and incorporating it through an MCR could provide rapid access to new potential therapeutic agents.
Furthermore, the field of C–H functionalization has recently seen significant progress with the involvement of isocyanides, offering efficient pathways to complex nitrogen-containing compounds. rsc.orgbohrium.com The exploration of this compound in such advanced synthetic methods could contribute to the development of more atom-economical and efficient chemical transformations.
Outlook on the Continued Significance and Untapped Potential of Isocyanide Chemistry
The field of isocyanide chemistry is dynamic and continues to expand beyond its classical applications. Its significance in synthetic and medicinal chemistry is poised to grow, with several untapped areas holding immense potential.
Medicinal Chemistry and Drug Discovery : While historically viewed with skepticism by some medicinal chemists, isocyanides are gaining recognition as valuable pharmacophores and versatile tools for drug design. acs.orgresearchgate.netuniupo.itnih.gov Their ability to coordinate with metals opens possibilities for designing novel enzyme inhibitors. acs.org The development of solid-phase synthesis methods for isocyanide-based MCRs is further accelerating the drug discovery process by enabling the creation of large and diverse chemical libraries. nih.gov
Photocatalysis : A fascinating and underexplored area is the use of aromatic isocyanides as organic photocatalysts. nih.gov Recent studies have shown that they can promote chemical reactions using visible light, offering a greener and more sustainable alternative to traditional methods. This discovery opens a new frontier for isocyanide applications in catalysis. nih.gov
Bioorthogonal Chemistry : The unique reactivity and small size of the isocyano group make it a promising tool for bioorthogonal chemistry. nih.gov Isocyanides can be used to label biomolecules within living systems, enabling detailed studies of biological processes without interfering with them. This application is crucial for advancing chemical biology and diagnostics. nih.gov
Materials Science : The synergistic combination of C–H activation and isocyanide insertion provides powerful tools for creating complex molecules that can be used in materials science. rsc.org The future may see the development of novel polymers and functional materials derived from isocyanide-based reactions.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)ethylisocyanide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of isocyanides typically involves the Hofmann isocyanide synthesis or dehydration of formamide derivatives. For this compound, a plausible route could involve:
Starting Material : Begin with 2-(3-methoxyphenyl)ethylamine (CAS 100-10-7, as listed in ).
Formylation : React with formic acid under reflux to form the corresponding formamide.
Dehydration : Use POCl₃ or phosgene to dehydrate the formamide to the isocyanide.
Optimization Tips :
- Temperature Control : Maintain temperatures below 0°C during dehydration to minimize side reactions (e.g., polymerization).
- Solvent Choice : Use anhydrous dichloromethane or THF to stabilize intermediates.
- Purification : Chromatography or distillation under reduced pressure (boiling point data from analogous compounds in can guide this step).
Reference structural analogs in , where ethyl acetoacetate coupling under controlled conditions achieved 85% purity after recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be identified?
- Methodological Answer :
- IR Spectroscopy : Confirm the isocyanide group (C≡N stretch at ~2100–2150 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹).
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for the 3-methoxyphenyl group) and ethyl chain protons (δ 1.2–3.0 ppm).
- ¹³C NMR : Detect the isocyanide carbon (δ 110–130 ppm) and methoxy carbon (δ 55–60 ppm).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in ) can resolve bond lengths (e.g., C≡N: ~1.16 Å) and hydrogen-bonding motifs (e.g., intramolecular N–H⋯O interactions stabilizing the structure) .
Advanced Research Questions
Q. How does the electronic nature of the 3-methoxyphenyl group influence the reactivity of ethylisocyanide derivatives in multicomponent reactions?
- Methodological Answer : The 3-methoxyphenyl group is electron-donating due to the para-directing methoxy substituent, which enhances electrophilic aromatic substitution (EAS) but may reduce nucleophilicity of the isocyanide.
- Case Study : In Ugi reactions, the methoxy group can stabilize transition states via resonance, as seen in , where methoxy-substituted isocyanides facilitated cycloaddition with ketones and amines.
- Experimental Validation : Compare reaction rates with non-methoxy analogs using kinetic studies (e.g., UV-Vis monitoring). notes that substituents like methoxy alter solubility and reactivity in heterocyclic syntheses .
Q. What are the observed contradictions in reported biological activities of isocyanide-containing compounds, and how can experimental variables be controlled to validate these findings?
- Methodological Answer :
- Contradictions : Some studies report antimicrobial activity (e.g., imidazole derivatives in ), while others show limited efficacy due to poor membrane permeability.
- Resolution Strategies :
Standardized Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols.
Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl in ) to improve solubility and compare activity trends .
Control Experiments : Test for cytotoxicity in mammalian cell lines (e.g., HEK293) to distinguish specific antimicrobial effects from general toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
